molecular formula C12H10ClNO2S2 B4964287 5-(3-chloro-4-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

5-(3-chloro-4-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4964287
M. Wt: 299.8 g/mol
InChI Key: SJVRZSUVAHNZMG-POHAHGRESA-N
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Description

5-(3-chloro-4-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the thiazolidinone family and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-(3-chloro-4-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes or by interfering with cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 5-(3-chloro-4-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one exhibits various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. The compound has also been shown to exhibit anti-inflammatory activity by reducing the production of inflammatory cytokines. Additionally, it has been found to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3-chloro-4-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments include its relatively simple synthesis method and its ability to exhibit various biological activities. However, the compound may have limitations in terms of its solubility and stability, which may affect its effectiveness in certain experiments.

Future Directions

There are several future directions for research on 5-(3-chloro-4-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one. One potential area of research is the development of new derivatives of the compound with improved pharmacological properties. Additionally, further studies on the mechanism of action of the compound may provide insights into its potential use in the treatment of various diseases. Finally, investigations into the compound's toxicity and safety profile may pave the way for its eventual use in clinical settings.

Synthesis Methods

The synthesis of 5-(3-chloro-4-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one can be achieved through a multistep process. The starting material for the synthesis is ethyl 2-amino-3-chloro-4-hydroxybenzoate, which is reacted with thiourea to form the corresponding thioamide. The thioamide is then reacted with ethyl acetoacetate in the presence of a base to form the final product.

Scientific Research Applications

The potential applications of 5-(3-chloro-4-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one in the field of medicinal chemistry have been extensively studied. It has been found to exhibit antimicrobial, anti-inflammatory, and anticancer activities. The compound has also been investigated for its potential use as an antidiabetic agent.

properties

IUPAC Name

(5Z)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S2/c1-2-14-11(16)10(18-12(14)17)6-7-3-4-9(15)8(13)5-7/h3-6,15H,2H2,1H3/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVRZSUVAHNZMG-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)O)Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C=C2)O)Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(3-chloro-4-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

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